4-Iodo-6-(trifluoromethyl)picolinic acid
CAS No.:
Cat. No.: VC19885984
Molecular Formula: C7H3F3INO2
Molecular Weight: 317.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3INO2 |
|---|---|
| Molecular Weight | 317.00 g/mol |
| IUPAC Name | 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |
| Standard InChI Key | BDYCBWLMMYEBEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with three functional groups:
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Iodo group (-I) at position 4, contributing to electrophilic reactivity and serving as a handle for cross-coupling reactions.
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Trifluoromethyl group (-CF) at position 6, enhancing lipophilicity and metabolic stability.
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Carboxylic acid (-COOH) at position 2, enabling salt formation and hydrogen bonding interactions.
The IUPAC name, 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid, reflects this substitution pattern. Its canonical SMILES representation is , and the InChIKey is .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.00 g/mol |
| CAS Number | 1393552-21-0 |
| XLogP3 | 2.3 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (O, N, F) |
Synthesis Pathways
Halogenation and Functionalization
The synthesis typically involves sequential functionalization of a pyridine precursor:
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Trifluoromethylation: Introduction of the -CF group via nucleophilic substitution or radical pathways. For example, 2-chloro-6-(trifluoromethyl)pyridine may serve as an intermediate .
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Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or similar reagents under controlled conditions .
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Carboxylation: Oxidation of a methyl group or hydrolysis of a nitrile to introduce the carboxylic acid functionality .
Example Reaction Scheme:
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhancing reaction control and scalability.
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Catalytic Systems: Copper(I) iodide with diamines (e.g., -dimethyl-1,2-diaminocyclohexane) for efficient cross-coupling .
Applications Across Disciplines
Pharmaceutical Development
The compound’s lipophilicity (LogP ≈ 2.3) and metabolic stability make it a promising scaffold for drug candidates:
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Antimicrobial Agents: Structural analogs like WC-9 derivatives exhibit potent activity against Trypanosoma cruzi (ED ≈ 10 μM) and Toxoplasma gondii (ED ≈ 1.6 μM) .
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Enzyme Inhibitors: The -CF group may enhance binding to hydrophobic enzyme pockets, as seen in antimalarial 4(1H)-quinolones .
Table 2: Comparative Bioactivity of Pyridine Derivatives
| Compound | Target Organism | EC (μM) |
|---|---|---|
| 4-Iodo-6-(trifluoromethyl)picolinic acid | Plasmodium falciparum | Not reported |
| WC-9 (4-phenoxyphenoxyethyl thiocyanate) | T. cruzi | 10.0 |
| GW844520 (antimalarial lead) | P. yoelii | 0.5 |
Agrochemical Innovations
Pyridine derivatives are integral to modern herbicides and fungicides:
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Herbicidal Activity: Trifluoromethyl groups disrupt plant acetyl-CoA carboxylase, a mechanism exploited in commercial products.
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Fungicidal Synergy: Halogenated pyridines enhance efficacy against resistant pathogens when combined with strobilurins.
Advanced Material Science
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Liquid Crystals: The -CF group’s electron-withdrawing nature stabilizes mesophases, enabling tunable electro-optical properties.
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Polymer Additives: Iodine substituents facilitate radical polymerization, improving thermal stability in fluoropolymers .
Comparison with Structural Analogs
6-(Trifluoromethyl)picolinic Acid
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Difference: Lacks the iodine substituent at position 4.
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Impact: Reduced electrophilicity and cross-coupling utility compared to the iodinated variant .
6-(4-(Trifluoromethyl)phenyl)picolinic Acid
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